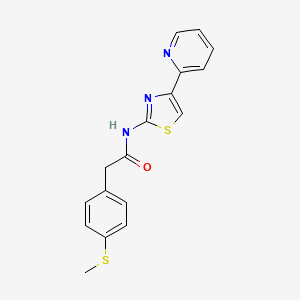

Tcmdc-142993

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Quinazolinediones, including TCMDC-142993, exhibit promising antimalarial properties. TCMDC-125133, a related compound, has been studied for its antimalarial effects and low toxicity . Further research could explore TCMDC-142993’s efficacy against Plasmodium species.

- Quinazolinediones have shown anticancer activity. TCMDC-142993 derivatives were synthesized and tested for their effects on cancer cells. Lead optimization efforts focused on modifying the side chain, resulting in compounds with potent antimalarial activity . Investigating its potential as an anticancer agent is warranted.

- TCMDC-142993 and related compounds have been investigated for their ability to inhibit enzymes in parasitic organisms. For instance, TCMDC-143191 and TCMDC-143459 inhibit Trypanosoma brucei PTR1, a potential drug target . Further studies could elucidate their mechanism of action.

- TCMDC-125133, structurally related to TCMDC-142993, was synthesized using low-cost chemicals and environmentally friendly methods . Researchers could explore similar approaches for TCMDC-142993 synthesis.

- Understanding the SAR of TCMDC-142993 is crucial. Researchers have explored modifications to the valine linker and phenyl side chain, leading to compounds with improved antimalarial activity . Investigating additional SAR aspects could guide further optimization.

Antimalarial Activity

Anticancer Potential

Inhibition of Parasitic Enzymes

Greener Synthesis Approach

Structure-Activity Relationship (SAR) Studies

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

TCMDC-142993, also known as 2-(4-methylsulfanylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

The compound interacts with PfCLK3 through a covalent inhibition mechanism . The co-crystal structure of PfCLK3 with TCMDC-142993 has been solved, which facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of the compound .

Biochemical Pathways

TCMDC-142993 affects the biochemical pathways related to RNA splicing in the malarial parasite . The Plasmodium CLK-family, which PfCLK3 is a part of, are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .

Pharmacokinetics

falciparum killing assays . This suggests a good bioavailability and effective interaction with its target.

Result of Action

The action of TCMDC-142993 results in the inhibition of protein translation and activation of the amino acid starvation response in the malarial parasite . This leads to the death of the parasite, offering prophylactic, transmission blocking, and curative potential .

Action Environment

The efficacy of TCMDC-142993 can be influenced by various environmental factors. For instance, resistance to currently deployed drugs can affect the compound’s action . Tcmdc-142993 has shown a low propensity for resistance development , making it a promising lead in the search for new antimalarials.

Propiedades

IUPAC Name |

2-(4-methylsulfanylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-22-13-7-5-12(6-8-13)10-16(21)20-17-19-15(11-23-17)14-4-2-3-9-18-14/h2-9,11H,10H2,1H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAILOCOPCVAAAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(methylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea](/img/structure/B2399110.png)

![6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2399115.png)

![(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2399116.png)

![N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2399117.png)

![2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2399118.png)

![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399121.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2399123.png)

![N-[(4-nitrophenyl)methyl]oxetan-3-amine](/img/structure/B2399124.png)